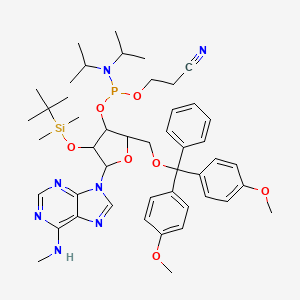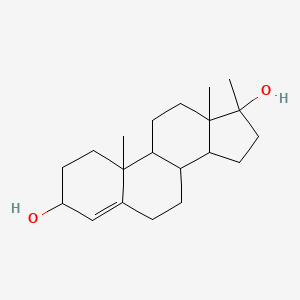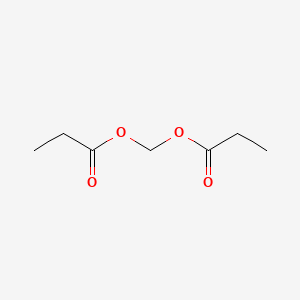
5,7-Dihydroxy-2,8-diphenyl-4H-1-benzopyran-4-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5,7-Dihydroxy-2,8-diphenyl-4H-1-benzopyran-4-one: is a flavonoid compound known for its diverse biological activities. It is a member of the flavone family, characterized by a benzopyran ring structure with hydroxyl groups at positions 5 and 7, and phenyl groups at positions 2 and 8. This compound is of significant interest due to its potential therapeutic applications and its role in various biochemical processes.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5,7-Dihydroxy-2,8-diphenyl-4H-1-benzopyran-4-one typically involves the condensation of appropriate phenolic compounds with benzaldehyde derivatives. One common method is the use of the Claisen-Schmidt condensation reaction, where a phenolic aldehyde reacts with an acetophenone derivative in the presence of a base such as sodium hydroxide or potassium hydroxide. The reaction is usually carried out in an ethanol or methanol solvent at elevated temperatures to facilitate the formation of the flavonoid structure.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving multiple purification steps such as recrystallization and chromatography to ensure the final product meets the required specifications.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: 5,7-Dihydroxy-2,8-diphenyl-4H-1-benzopyran-4-one can undergo oxidation reactions, typically involving reagents such as hydrogen peroxide or potassium permanganate. These reactions can lead to the formation of quinones or other oxidized derivatives.
Reduction: Reduction reactions can be carried out using reagents like sodium borohydride or lithium aluminum hydride, leading to the formation of dihydroflavonoid derivatives.
Substitution: The hydroxyl groups at positions 5 and 7 can participate in substitution reactions, such as methylation or acetylation, using reagents like methyl iodide or acetic anhydride.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Methyl iodide, acetic anhydride, and other alkylating or acylating agents.
Major Products:
Oxidation: Quinones and other oxidized derivatives.
Reduction: Dihydroflavonoid derivatives.
Substitution: Methylated or acetylated flavonoid derivatives.
Scientific Research Applications
Chemistry: In chemistry, 5,7-Dihydroxy-2,8-diphenyl-4H-1-benzopyran-4-one is used as a building block for the synthesis of more complex molecules. Its unique structure allows for various chemical modifications, making it a valuable intermediate in organic synthesis.
Biology: This compound has been studied for its antioxidant properties, which can help protect cells from oxidative stress. It has also shown potential as an anti-inflammatory agent, making it a candidate for further research in treating inflammatory diseases.
Medicine: In medicine, this compound has been investigated for its potential therapeutic effects, including anticancer, antiviral, and neuroprotective activities. Its ability to modulate various biological pathways makes it a promising compound for drug development.
Industry: In the industrial sector, this compound can be used in the formulation of cosmetics and skincare products due to its antioxidant and anti-inflammatory properties. It may also find applications in the food industry as a natural preservative.
Mechanism of Action
The mechanism of action of 5,7-Dihydroxy-2,8-diphenyl-4H-1-benzopyran-4-one involves its interaction with various molecular targets and pathways. It can act as an antioxidant by scavenging free radicals and reducing oxidative stress. Additionally, it may inhibit the activity of enzymes involved in inflammation, such as cyclooxygenase and lipoxygenase, thereby exerting anti-inflammatory effects. The compound’s ability to modulate signaling pathways, such as the NF-κB pathway, further contributes to its biological activities.
Comparison with Similar Compounds
Genistein: 5,7-Dihydroxy-3-(4-hydroxyphenyl)-4H-1-benzopyran-4-one
Naringenin: 2,3-Dihydro-5,7-dihydroxy-2-(4-hydroxyphenyl)-4H-1-benzopyran-4-one
Pinocembrin: 2,3-Dihydro-5,7-dihydroxy-2-phenyl-4H-1-benzopyran-4-one
Comparison: While all these compounds share a similar flavonoid structure, 5,7-Dihydroxy-2,8-diphenyl-4H-1-benzopyran-4-one is unique due to the presence of two phenyl groups at positions 2 and 8. This structural feature may contribute to its distinct biological activities and potential therapeutic applications. For example, Genistein is known for its estrogenic activity, while Naringenin and Pinocembrin are recognized for their antioxidant and anti-inflammatory properties. The unique substitution pattern in this compound may result in different pharmacological profiles and applications.
Properties
CAS No. |
190973-06-9 |
|---|---|
Molecular Formula |
C21H14O4 |
Molecular Weight |
330.3 g/mol |
IUPAC Name |
5,7-dihydroxy-2,8-diphenylchromen-4-one |
InChI |
InChI=1S/C21H14O4/c22-15-11-16(23)20-17(24)12-18(13-7-3-1-4-8-13)25-21(20)19(15)14-9-5-2-6-10-14/h1-12,22-23H |
InChI Key |
RGLIOSJKHPSHPA-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC(=O)C3=C(O2)C(=C(C=C3O)O)C4=CC=CC=C4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.











![5-Methyl-3-oxo-3,4-dihydro-2H-benzo[b][1,4]oxazine-6-boronic Acid Pinacol Ester](/img/structure/B12294075.png)

![1-[N'-[3-[4-[3-[[amino-(hexylcarbamoylamino)methylidene]amino]propyl]piperazin-1-yl]propyl]carbamimidoyl]-3-hexylurea; methanesulfonic acid](/img/structure/B12294096.png)


